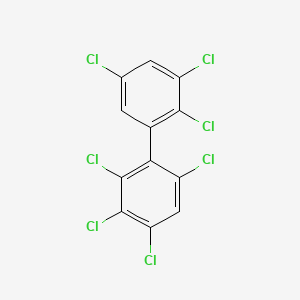

2,2',3,3',4,5',6-Heptachlorobiphenyl

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1,2,3,5-tetrachloro-4-(2,3,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl7/c13-4-1-5(10(17)7(15)2-4)9-6(14)3-8(16)11(18)12(9)19/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBDZJFSYQUNJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074147 | |

| Record name | 2,2',3,3',4,5',6-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40186-70-7 | |

| Record name | 2,2',3,3',4,5',6-Heptachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040186707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,5',6-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,5',6-HEPTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C2I5Q45X2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence, Distribution, and Fate of 2,2 ,3,3 ,4,5 ,6 Heptachlorobiphenyl

Environmental Compartmentalization and Global Distribution Patterns

Due to their semi-volatile nature, PCBs can be transported long distances in the atmosphere and subsequently deposited in various environmental compartments, leading to global distribution. ucl.ac.uk Heptachlorobiphenyls, including PCB 177, are part of the complex mixtures of PCBs found in the environment. epa.gov

PCBs are released into the atmosphere through volatilization from contaminated soils and water bodies, as well as from the incomplete combustion of PCB-containing materials. cdc.govmdpi.com Once in the atmosphere, they can be transported over long distances before being deposited onto land and water surfaces through wet (rain and snow) and dry (particle settling) deposition. ucl.ac.uk

While specific atmospheric concentration data for 2,2',3,3',4,5',6-Heptachlorobiphenyl is limited, studies on PCB homolog groups provide some insight. For instance, in snow samples from the Canadian Rockies, the concentration of total heptachlorobiphenyls was found to be 0.10 ng/L at an elevation of 1,402 meters. nih.gov This demonstrates the presence of highly chlorinated PCBs like PCB 177 in remote atmospheric depositions.

Table 1: Concentration of Heptachlorobiphenyls in Canadian Rockies Snow

| Location | Elevation (meters) | Heptachlorobiphenyl Concentration (ng/L) |

|---|

Data sourced from the Toxicological Profile for Polychlorinated Biphenyls (PCBs). nih.gov

In aquatic environments, the hydrophobic nature of highly chlorinated PCBs like PCB 177 causes them to adsorb strongly to sediment and suspended organic matter. researchgate.net This leads to their accumulation in the bottom sediments of rivers, lakes, and oceans, which act as long-term reservoirs for these compounds.

A study of sediment quality in San Francisco Bay established a detection limit for this compound (PCB 177), indicating its presence in this aquatic system. ca.gov While specific concentrations were not provided, the detection limit suggests that this congener is monitored in environmental assessments. In a study of Woods Inlet, Lake Worth, Texas, PCB 177 was one of the 27 congeners analyzed in sediment samples to identify sources of PCB contamination. usgs.gov

Table 2: Detection Limit for this compound in Sediment

| Location | Matrix | Detection Limit (µg/kg) |

|---|

Data from the Bay Protection and Toxic Cleanup Program Final Technical Report. ca.gov

Soils can become contaminated with PCBs through atmospheric deposition, the application of sewage sludge, and industrial spills. cdc.gov The persistence of these compounds means that soil can remain a source of PCB contamination for long periods. service.gov.uk

A survey of pollutants in UK soil and herbage noted that until the 1960s, heptachlorobiphenyls accounted for a significant portion of PCB production. service.gov.uk While this indicates the potential for their presence in soil, specific concentration data for this compound are scarce in the available literature. General soil contamination with PCBs is a recognized issue, with higher concentrations typically found in industrial and urban areas. service.gov.uk

Bioaccumulation and Biomagnification Dynamics of Highly Chlorinated Biphenyls

Highly chlorinated biphenyls are particularly prone to bioaccumulation and biomagnification in food webs due to their high lipophilicity and resistance to metabolic degradation. nih.gov

Bioaccumulation is the process by which a contaminant is taken up by an organism from its environment, leading to a concentration in the organism that is higher than in the surrounding medium. nih.gov Biomagnification, or trophic transfer, occurs when the concentration of a contaminant increases at successively higher levels in a food chain. nih.gov

PCBs, being persistent and lipophilic, readily accumulate in the fatty tissues of organisms. As smaller organisms are consumed by larger ones, the PCBs are transferred and become more concentrated at each trophic level. A study conducted at the Lake Hartwell Superfund site investigated the trophic magnification of 127 PCB congeners and found that Trophic Magnification Factors (TMFs) ranged from 1.5 to 6.6. epa.govnih.govusgs.gov TMFs greater than 1 indicate that the chemical is biomagnifying in the food web. mdpi.com The TMFs for individual congeners were found to increase with their hydrophobicity, as measured by the octanol-water partition coefficient (Kow). epa.govnih.govusgs.gov While the specific TMF for PCB 177 was not reported in the available abstract, as a highly chlorinated and thus highly hydrophobic congener, it is expected to have a significant potential for biomagnification.

The Biota-Sediment Accumulation Factor (BSAF) is a measure of the bioaccumulative potential of a chemical from sediment into an organism. ornl.govdren.mil It is calculated as the ratio of the lipid-normalized concentration of a chemical in an organism to the organic carbon-normalized concentration in the sediment. ornl.govdren.mil

Research on PCBs in southern Lake Michigan lake trout found that BSAF values for various PCB congeners ranged from less than 0.1 to 18. nih.gov The U.S. Environmental Protection Agency (EPA) maintains a database of approximately 20,000 BSAFs for various chemicals, including PCBs, from numerous locations. epa.gov This database can be a valuable tool for assessing the bioaccumulation potential of specific congeners like PCB 177 in different species and ecosystems. epa.gov Specific BSAF values for this compound in various aquatic organisms would be necessary to accurately predict its accumulation from contaminated sediments.

Presence in Biological Samples (e.g., Mammalian Tissues)

This compound, also known as PCB 175, is a specific congener within the broader class of polychlorinated biphenyls (PCBs). nist.gov Due to their lipophilic (fat-seeking) nature, PCBs readily accumulate in the adipose tissues of living organisms, a process known as bioaccumulation. nih.gov Consequently, their concentrations can increase at higher trophic levels of the food chain, a phenomenon referred to as biomagnification. nih.govresearchgate.net

While specific quantitative data for this compound in mammalian tissues is not widely available in scientific literature, studies on other closely related heptachlorobiphenyls and highly chlorinated PCBs provide significant insight into its likely distribution. Research on human brain tissue has identified the presence of various hexa- to octachlorinated PCB congeners. acs.org Among the most abundant and frequently detected PCBs in human samples are congeners with a similar high degree of chlorination, such as PCB 170 and PCB 180. acs.org

Studies in animal models provide more detailed distribution data. For instance, research on the heptachlorobiphenyl congener PCB 180 in female rats demonstrated its widespread distribution in various tissues following oral administration. The highest concentrations are consistently found in adipose tissue, reflecting the compound's high lipid solubility. A study on female rats treated with PCB 180 found that concentrations in the liver, spleen, central nervous system (CNS), and blood were 100 to 500 times lower than in adipose tissue. nih.gov

Table 1: Illustrative Distribution of a Heptachlorobiphenyl Congener (PCB 180) in Female Rat Tissues

This table illustrates the tissue distribution pattern typical for highly chlorinated biphenyls. Data is derived from a study on the related congener, PCB 180. nih.gov

| Tissue | Relative Concentration Factor Compared to Adipose Tissue | Primary Accumulation Characteristic |

| Adipose Tissue | 1 (Baseline) | High (Primary storage site due to high lipid content) |

| Liver | 1/100 - 1/500 | Moderate (Site of metabolism) |

| Spleen | 1/100 - 1/500 | Low to Moderate |

| CNS | 1/100 - 1/500 | Low to Moderate |

| Blood | 1/100 - 1/500 | Low (Transport medium) |

| Trachea | 1/5 | Low |

This pattern of distribution, characterized by significant accumulation in fatty tissues and lower but still detectable levels in other organs, is expected for this compound due to its shared physicochemical properties with other highly chlorinated PCBs. nih.govnih.gov

Environmental Persistence and Degradation Resistance Factors

The environmental persistence of this compound is a direct consequence of its chemical structure and physicochemical properties, which it shares with other highly chlorinated biphenyls. researchgate.netresearchgate.net These factors contribute to its long half-life in the environment, allowing it to be transported over long distances and to accumulate in various environmental compartments such as soil, sediment, and biota. researchgate.netoup.com

Key factors contributing to its persistence and resistance to degradation include:

High Degree of Chlorination: this compound has seven chlorine atoms attached to its biphenyl (B1667301) structure. In general, the environmental persistence of PCBs increases with the number of chlorine atoms. nih.govepa.gov The carbon-chlorine bond is very strong and stable, making the molecule resistant to chemical and biological breakdown. Higher chlorinated biphenyls are particularly resistant to biodegradation compared to their lesser-chlorinated counterparts. epa.gov

Chemical Stability: The biphenyl structure itself is chemically stable. The addition of chlorine atoms further enhances this stability, making the molecule resistant to oxidation, reduction, and hydrolysis under typical environmental conditions. researchgate.netresearchgate.net

Low Water Solubility and High Lipophilicity: Like other highly chlorinated PCBs, this compound has very low solubility in water and high solubility in lipids (fats). epa.gov This hydrophobicity causes it to strongly adsorb to organic matter in soil and sediments, where it is protected from degradation and can persist for long periods. epa.gov Its lipophilicity is the primary driver for its bioaccumulation in the fatty tissues of organisms. nih.gov

Resistance to Biodegradation: The microbial degradation of PCBs is a slow process, and its efficiency decreases significantly with an increased number of chlorine atoms. epa.gov Aerobic bacteria can degrade some lower-chlorinated PCBs, but highly chlorinated congeners like this compound are highly recalcitrant. researchgate.netepa.gov While some anaerobic bacteria can dechlorinate highly chlorinated PCBs, the process is extremely slow in the environment. The specific arrangement of chlorine atoms on the biphenyl rings also influences the rate of degradation. ethz.ch

Because of these factors, highly chlorinated PCBs are classified as persistent organic pollutants (POPs), which can remain in the environment for decades. researchgate.net Their degradation is often incomplete, and they are subject to long-range environmental transport through cycles of volatilization and deposition. epa.gov

Analytical Chemistry and Methodologies for 2,2 ,3,3 ,4,5 ,6 Heptachlorobiphenyl Quantification

Congener-Specific Chromatographic Separation Techniques

Effective separation of individual PCB congeners is paramount for accurate quantification, as co-elution can lead to significant measurement errors. Gas chromatography with high-resolution capillary columns is the cornerstone of PCB analysis. cdc.gov

Gas chromatography (GC) is the primary technique for separating thermally stable and volatile compounds like PCBs. 50megs.com For congener-specific analysis, open-tubular capillary columns are indispensable. cdc.govepa.gov These columns consist of a thin film of a stationary phase coated onto the inner wall of small-diameter fused silica (B1680970) tubing. 50megs.com The choice of stationary phase and temperature programming is crucial for resolving complex mixtures of PCB congeners.

To be suitable for GC analysis, a compound must possess adequate volatility and thermal stability, meaning it can exist in a gaseous state at temperatures up to 400-450°C without decomposing. 50megs.com Although complete separation of all 209 PCB congeners on a single column has not been achieved, various capillary columns can separate a substantial number of them. cdc.gov For instance, the NIST Chemistry WebBook provides data for 2,2',3,3',4,5',6-Heptachlorobiphenyl (PCB 175) using a 50m x 0.25mm Apolane capillary column. nist.gov The separation of PCB congeners can be systematically varied by adjusting the temperature conditions of the chromatographic column. researchgate.net

Table 1: Example GC Column Parameters for PCB Analysis

| Parameter | Value | Reference |

| Column Type | Capillary | nist.gov |

| Active Phase | Apolane | nist.gov |

| Column Length | 50 m | nist.gov |

| Column Diameter | 0.25 mm | nist.gov |

| Temperature Program | 70°C (2 min), then 10°C/min (6 min), then 2°C/min to 250°C | nist.gov |

This is an example of a GC program used for PCB analysis and may not be specific to every application.

While GC is the dominant technique for PCB analysis, high-performance liquid chromatography (HPLC) has applications, particularly for separating PCB metabolites like hydroxylated PCBs (OH-PCBs). researchgate.net HPLC can also be used for the cleanup and fractionation of PCB extracts prior to GC analysis. cdc.gov For instance, a study on biphenyl (B1667301) and its metabolites utilized reverse-phase HPLC with a C18 column for separation and quantification. scielo.br Although less common for the direct quantification of parent PCB congeners like this compound, LC methods are integral to a comprehensive analytical approach, especially when investigating biotransformation products. researchgate.netscielo.br

Advanced Detection and Quantification Methods

Following chromatographic separation, sensitive and selective detectors are required to accurately quantify the low concentrations of PCBs typically found in samples.

The Electron Capture Detector (ECD) is a highly sensitive detector for electrophilic compounds like halogenated organic molecules, including PCBs. epa.gov For many years, GC-ECD was the most common method for determining PCBs. cdc.gov Its high sensitivity makes it suitable for trace-level analysis in environmental and biological samples. cdc.govepa.gov However, the ECD is not specific and responds to any electron-capturing compound, which can lead to interferences. Therefore, rigorous sample cleanup is essential, and confirmation on a second, dissimilar GC column or by mass spectrometry is highly recommended to ensure accurate identification. epa.gov

Mass Spectrometry (MS), when coupled with GC (GC-MS), provides definitive identification and quantification of PCB congeners. researchgate.netupb.ro The mass spectrometer ionizes the molecules eluting from the GC column and separates the resulting ions based on their mass-to-charge ratio (m/z). For this compound (molecular formula C₁₂H₃Cl₇), the molecular weight is approximately 395.32 g/mol . nist.govnih.gov In electron ionization (EI) mode, the mass spectrum exhibits a characteristic isotopic cluster pattern due to the presence of multiple chlorine atoms (³⁵Cl and ³⁷Cl), which aids in identification. researchgate.net

High-Resolution Mass Spectrometry (HRMS) offers enhanced specificity by measuring the m/z of ions with very high accuracy. This allows for the determination of the elemental composition of an ion, effectively differentiating target analytes from co-eluting matrix interferences with the same nominal mass. EPA Method 1668, for example, uses HRGC/HRMS to measure individual PCB congeners in various matrices. cdc.gov This technique provides very low detection limits, often in the picogram-per-liter (pg/L) or nanogram-per-kilogram (ng/kg) range. cdc.gov

Table 2: Mass Spectrometry Data for a Heptachlorobiphenyl Isomer (PCB 180)

| Parameter | Value | Reference |

| Instrument Type | GC-APCI-QTOF | nih.gov |

| Ionization Mode | Positive (APCI) | nih.gov |

| Precursor m/z | 391.8049 | nih.gov |

| Adduct | [M]+ | nih.gov |

| Collision Energy | 10 eV | nih.gov |

| Top 5 Peaks (m/z) | 391.8046, 999 | nih.gov |

Data shown is for PCB 180 (2,2',3,4,4',5,5'-Heptachlorobiphenyl), a closely related isomer, as detailed spectral data for PCB 175 was limited in the provided context. This illustrates the type of data generated.

Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for high-accuracy quantification of organic pollutants. uniovi.es This method involves adding a known amount of an isotopically labeled version of the target analyte (e.g., ¹³C₁₂-2,2',3,3',4,5',6-Heptachlorobiphenyl) to the sample prior to extraction and cleanup. uniovi.esnih.gov

Because the labeled internal standard is chemically identical to the native analyte, it experiences the same losses during sample preparation and analysis. By measuring the ratio of the native analyte to the labeled standard in the final extract using MS, the initial concentration of the native analyte in the sample can be calculated with high accuracy and precision. nih.gov This approach effectively corrects for matrix effects and variations in recovery, leading to highly reliable quantitative data. uniovi.es IDMS methods using GC-MS/MS have been developed to quantify PCBs in human serum with high sensitivity and accuracy ranging from 84% to 119%. nih.gov

Development and Validation of Analytical Protocols for Environmental and Biological Matrices

The accurate quantification of this compound (PCB 175) in complex environmental and biological samples is a critical task in environmental monitoring and human health risk assessment. The development and validation of robust analytical protocols are essential to ensure data quality and comparability across studies. This process involves meticulous procedures for extracting the target analyte from the sample matrix, removing interfering substances, and employing quality control measures to guarantee precision and accuracy.

Extraction and Cleanup Procedures for Complex Matrices

The quantification of PCB 175 from intricate matrices such as soil, sediment, and biological tissues necessitates sophisticated extraction and cleanup methodologies to isolate the analyte from a multitude of interfering compounds. The choice of method depends on the matrix type, the required detection limits, and the specific objectives of the analysis.

Environmental Matrices (Soil and Sediment):

A variety of techniques are employed for the extraction of PCBs from solid matrices. Traditional methods like Soxhlet extraction with solvents such as hexane (B92381) or acetone (B3395972) have been widely used. epa.gov More modern approaches include accelerated solvent extraction (ASE) , which utilizes elevated temperatures and pressures to reduce extraction time and solvent consumption. thermofisher.com Supercritical fluid extraction (SFE) with carbon dioxide is another advanced technique that offers high efficiency. nih.gov

Once extracted, the raw extract contains lipids, humic acids, and other co-extracted materials that can interfere with chromatographic analysis. Cleanup is, therefore, a crucial step. Common cleanup procedures involve column chromatography with adsorbents like:

Florisil: A magnesium silicate (B1173343) gel used to separate PCBs from chlorinated pesticides.

Silica Gel: Often impregnated with sulfuric acid to remove lipids and other organic interferences.

Alumina: Used in selective extractions to retain lipid materials. thermofisher.com

A multi-residue method might involve extraction followed by a cleanup step using deactivated silica gel to separate PCBs from other persistent organic pollutants like polycyclic aromatic hydrocarbons (PAHs). nih.gov

Biological Matrices (Tissues and Blood):

For biological tissues, the initial step often involves homogenization and grinding, frequently with a drying agent like sodium sulfate. epa.gov Extraction can then proceed using methods similar to those for environmental matrices, such as Soxhlet or ASE. epa.govthermofisher.com For blood or serum samples, liquid-liquid extraction with solvents like hexane or diethyl ether, often after dilution with methanol (B129727), is a common approach. epa.gov Solid-phase extraction (SPE) using C18 cartridges has also proven to be an effective technique for these matrices. nih.gov

The high lipid content of biological samples makes cleanup particularly important. Gel permeation chromatography (GPC) is a non-destructive technique used to separate large molecules like lipids from smaller analytes like PCBs. cdc.gov As with environmental samples, adsorbents like silica gel (often acid-treated) and Florisil are extensively used for cleanup. epa.govcdc.gov

The following table summarizes common extraction and cleanup techniques for PCB 175 in different matrices.

| Matrix Type | Extraction Method | Cleanup Adsorbent/Technique | Key Interferences Removed |

| Soil/Sediment | Soxhlet Extraction, Accelerated Solvent Extraction (ASE), Supercritical Fluid Extraction (SFE) | Florisil, Silica Gel (acid-treated), Alumina | Humic substances, other organic matter, non-target pesticides |

| Biological Tissues | Soxhlet Extraction, Accelerated Solvent Extraction (ASE) | Gel Permeation Chromatography (GPC), Silica Gel (acid-treated), Alumina | Lipids, proteins, fats |

| Blood/Serum | Liquid-Liquid Extraction, Solid-Phase Extraction (SPE) | Silica Gel (acid-treated), Florisil | Lipids, proteins |

Use of Certified Reference Materials and Quality Control Standards

The validation of analytical methods and the assurance of data quality rely heavily on the use of Certified Reference Materials (CRMs) and rigorous quality control (QC) protocols.

Certified Reference Materials (CRMs):

CRMs are highly characterized and homogenous materials with certified property values, including the concentration of specific analytes. They are indispensable for method validation, calibration, and assessing laboratory performance. For the analysis of this compound, several CRMs are available.

The National Institute of Standards and Technology (NIST) provides SRM 2259 , a solution of 80 polychlorinated biphenyl (PCB) congeners in 2,2,4-trimethylpentane (B7799088) (isooctane). nist.gov This SRM includes PCB 175 with a certified mass fraction, making it a primary tool for calibrating analytical instruments. nist.gov

Several chemical suppliers also offer CRMs for PCB 175, often as solutions in solvents like isooctane, which are certified under standards such as ISO 17034. cpachem.comesslabshop.com These materials are used to prepare calibration standards and to verify the accuracy of analytical measurements.

Interactive Data Table: Certified Reference Materials for this compound (PCB 175)

| CRM Identifier | Provider | Description | Certified Value for PCB 175 |

| SRM 2259 | NIST | Solution of 80 PCB congeners in 2,2,4-trimethylpentane | 0.998 ± 0.038 µg/g |

| SBPCB175.5MG | CPAchem | Neat (solid) material | 5 mg (Purity Certified) |

| PCB175K1ZT1 | ESSLAB | 100 µg/mL solution in Iso-octane | 100 µg/mL |

Quality Control (QC) Standards and Procedures:

Routine analysis of PCB 175 requires a comprehensive quality control program to monitor and document analytical performance. Key QC elements include: epa.govmaryland.gov

Method Blanks: A sample containing all reagents and materials, but no sample matrix, is carried through the entire analytical procedure. This is done to check for contamination from the laboratory environment, reagents, or glassware.

Laboratory Control Samples (LCS) / Spiked Blanks: A clean matrix (like sand or sodium sulfate) is spiked with a known amount of PCB 175 and other target analytes. The recovery of the analyte is measured to assess the accuracy and efficiency of the method.

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): A known amount of analyte is added to a portion of an actual sample, which is then analyzed in duplicate. This helps to evaluate the effect of the sample matrix on the analytical method's performance and precision.

Surrogate Standards: These are compounds that are chemically similar to the target analytes but are not expected to be present in the samples. They are added to every sample, blank, and QC sample before extraction. nih.gov Their recovery provides a measure of the efficiency of the extraction and cleanup process for each individual sample.

Internal Standards: These are known amounts of specific compounds added to each sample extract just before instrumental analysis. They are used to correct for variations in instrument response and to ensure accurate quantification.

The implementation of these QC measures, as stipulated by regulatory methods like those from the U.S. Environmental Protection Agency (EPA), ensures that the data generated for this compound are reliable, defensible, and comparable. cdc.govmaryland.gov

Research on Remediation Strategies for 2,2 ,3,3 ,4,5 ,6 Heptachlorobiphenyl Contamination

Bioremediation Approaches in Contaminated Environments

Bioremediation harnesses natural biological processes to break down hazardous substances into less toxic or non-toxic compounds. For highly chlorinated PCBs such as 2,2',3,3',4,5',6-Heptachlorobiphenyl, these approaches often require enhancement to be effective.

Phytoremediation is an emerging technology that utilizes plants and their associated microbes to clean up contaminated soil and groundwater. nih.gov Plants can absorb, transform, and sequester contaminants. For polychlorinated biphenyls, mechanisms include phytoextraction (uptake into plant tissues), phytotransformation (enzymatic alteration), and rhizoremediation (enhanced microbial degradation in the root zone). nih.gov

Research on soils contaminated with Aroclor 1260, a commercial mixture containing highly chlorinated congeners, has demonstrated the potential of certain plant species to extract these compounds. While tetra- to hexa-chlorobiphenyls are often found in the highest concentrations in plant shoots, measurable amounts of hepta- to nona-chlorobiphenyls have also been detected. nih.gov This indicates that although challenging, phytoextraction of compounds like this compound is feasible.

Table 1: Plant Species with Demonstrated PCB Uptake Potential

| Plant Species | Family | Relevant Finding |

|---|---|---|

| Cucurbita pepo ssp. pepo (Zucchini/Pumpkin) | Cucurbitaceae | Demonstrated higher effectiveness in extracting PCBs from soil compared to other screened species, primarily through root uptake and translocation to shoots. nih.gov |

| Festuca arundinacea (Tall Fescue) | Poaceae | Showed greater PCB removal from vegetated pots compared to non-planted controls. nih.gov |

| Medicago sativa (Alfalfa) | Fabaceae | Used in experiments showing significant PCB removal from contaminated soil. nih.govnih.gov |

This table is generated based on research on various PCB congeners, indicating potential for the target compound.

Bioaugmentation involves the introduction of specific microorganisms (either naturally occurring or genetically engineered) to a contaminated site to enhance the degradation of target pollutants. omicsonline.org This strategy is particularly relevant for recalcitrant compounds like highly chlorinated PCBs, which native microbial populations may degrade slowly or not at all.

The process often relies on a two-step anaerobic and aerobic sequence. Anaerobic microorganisms reductively dehalogenate the highly chlorinated congeners to lower-chlorinated forms. These less chlorinated biphenyls are then more susceptible to aerobic degradation by other bacteria. nih.gov

Recent advances have focused on creating engineered bacterial strains with enhanced PCB-degrading capabilities. For example, researchers have developed composite bacterial systems, combining different strains with specific enzymatic activities to achieve more complete degradation of PCB mixtures. nih.gov Genetic bioaugmentation, where genes for pollutant breakdown are delivered to native bacteria via mobile genetic elements like plasmids, is another promising approach for in-situ remediation. nih.gov

Enhanced natural attenuation (ENA) seeks to accelerate the naturally occurring processes that reduce contaminant concentrations, toxicity, and mobility. clu-in.org For compounds like this compound in soil and sediment, the key natural process is microbial reductive dechlorination under anaerobic conditions.

One significant factor influencing the natural reduction of extractable PCBs is the organic matter content of the sediment. Studies have shown a significant correlation between sediment organic matter and the loss of higher chlorinated PCBs over time. researchgate.net This suggests that the addition of organic matter, such as humic acids, can enhance the sequestration and potentially the microbial degradation of these compounds, thereby reducing their bioavailability and risk. researchgate.net The mechanism involves the binding of pollutants to the active sites of these organic materials. frontiersin.org

Chemical Dechlorination Techniques for Environmental Matrices

Chemical methods offer an alternative to biological strategies, often providing faster degradation rates for persistent compounds. These techniques typically involve chemical reactions that break the carbon-chlorine bonds.

Reductive dechlorination using zero-valent metals, particularly zero-valent iron (ZVI), is a widely studied and effective technique for treating chlorinated organic compounds. researchgate.net ZVI acts as an electron donor, facilitating the removal of chlorine atoms from the biphenyl (B1667301) structure. dss.go.th Anaerobic dechlorination is considered an effective degradation pathway for higher chlorinated PCBs. nih.gov

The addition of nanoscale ZVI has been shown to enhance the reductive dechlorination of PCBs in contaminated soil. nih.gov In one study, the addition of nanoscale ZVI to an anaerobic composting system improved dechlorination by 34% and increased the initial reaction speed. nih.gov The ZVI helps by creating a favorable pH environment and stimulating microbial activity. nih.gov Combining ZVI with subcritical water extraction has also proven effective, with higher-chlorine substituted homologues being completely reduced to their lower-substituted counterparts. dss.go.th

Table 2: Effectiveness of Zero-Valent Iron (ZVI) in PCB Dechlorination

| Method | Key Finding | Efficacy |

|---|---|---|

| Anaerobic Composting with Nanoscale ZVI | Enhanced dechlorination by 34% over 140 days. nih.gov | Moderate to High |

| Subcritical Water Extraction with ZVI | Complete reduction of higher-chlorinated homologues to lower-substituted counterparts. dss.go.th | High |

This table summarizes findings from studies on PCB mixtures containing highly chlorinated congeners.

Advanced Chemical Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic materials in water and soil by oxidation through reactions with hydroxyl radicals (·OH). mdpi.com These processes are known for their high reactivity and low selectivity. mdpi.com

For PCB remediation in soils, Fenton and Fenton-like oxidation, as well as persulfate oxidation, are prominent AOPs. nih.govresearchgate.net These methods have demonstrated high removal efficiencies for PCBs, ranging from 77% to 99%. nih.govresearchgate.net Persulfate oxidation is noted as being particularly suitable as it can be effective under normal environmental conditions of pH and temperature. nih.govresearchgate.net In contrast, traditional Fenton processes can be affected by environmental factors like pH and the presence of soil organic matter. nih.govresearchgate.net The combination of AOPs with a soil washing step can further improve the degradation efficiency. nih.gov

Integrated Remediation Strategies for Complex Contamination Sites

The primary challenge in degrading highly chlorinated PCBs such as this compound is their resistance to aerobic biodegradation. nih.govnih.gov Conversely, while anaerobic dechlorination can reduce the number of chlorine atoms, it may not lead to complete mineralization. nih.govnih.gov Integrated strategies aim to create a treatment train where the limitations of one method are compensated for by the strengths of another.

Sequential Anaerobic-Aerobic Bioremediation

A prominent and promising integrated strategy for the complete degradation of highly chlorinated PCBs is sequential anaerobic-aerobic bioremediation. nih.govnih.govunt.edu This approach leverages the metabolic capabilities of two distinct groups of microorganisms in a two-stage process.

In the initial anaerobic phase, highly chlorinated congeners like this compound undergo reductive dechlorination by organohalide-respiring bacteria. nih.gov This process involves the removal of chlorine atoms and their replacement with hydrogen, resulting in the formation of less chlorinated, ortho-enriched congeners. nih.gov These lesser-chlorinated PCBs are significantly more amenable to subsequent aerobic degradation.

The second stage involves creating aerobic conditions and often introducing specific aerobic bacteria, such as Pseudomonas sp. LB400, which can mineralize the lower-chlorinated biphenyls. nih.gov This aerobic degradation typically proceeds via the biphenyl dioxygenase pathway, leading to the cleavage of the biphenyl rings and, ultimately, their conversion to less toxic compounds.

Research on soil slurry microcosms has demonstrated the effectiveness of this sequential treatment. For instance, a 70% reduction in total PCBs was observed in a sequential treatment, which was a significant improvement over either anaerobic or aerobic treatment alone. nih.gov The end products of this integrated process are not only reduced in total mass but also have a lower tendency for bioaccumulation. nih.gov

| Integrated Strategy Component | Mechanism of Action on this compound | Reported Overall PCB Reduction Efficiency (Illustrative for Aroclor Mixtures) |

| Anaerobic Bioremediation | Reductive dechlorination to lower chlorinated congeners. | Varies, but crucial for initiating degradation of highly chlorinated PCBs. |

| Aerobic Bioremediation | Mineralization of lower chlorinated congeners produced in the anaerobic stage. | Up to 70% in sequential systems. nih.gov |

This table illustrates the principles of sequential anaerobic-aerobic bioremediation based on studies of PCB mixtures.

Combined Chemical and Biological Approaches

To accelerate the degradation of recalcitrant PCBs, chemical treatment methods can be integrated with biological processes. A notable example is the use of nanoscale zero-valent iron (nZVI) as a pre-treatment step before bioremediation.

nZVI is a powerful reducing agent that can chemically dechlorinate a wide range of halogenated organic compounds, including highly chlorinated PCBs. hnu.edu.cnepa.gov The large surface area of nanoparticles enhances their reactivity. By chemically reducing the number of chlorine atoms on the biphenyl rings of molecules like this compound, nZVI makes them more susceptible to subsequent aerobic biodegradation. Some studies have also shown that the application of nZVI can create favorable pH conditions and generate hydrogen, which can further stimulate the growth and activity of dehalogenating microorganisms. epa.gov

The integration of nZVI with biosurfactant-aided soil washing has also been explored as a promising technology for PCB-contaminated soil remediation. semanticscholar.org The biosurfactants increase the desorption of PCBs from the soil matrix, making them more available for dechlorination by nZVI.

| Integrated Strategy Component | Mechanism of Action on this compound | Potential Synergistic Effect |

| Nanoscale Zero-Valent Iron (nZVI) | Chemical reductive dechlorination. | Accelerates the initial breakdown of the highly chlorinated congener. |

| Bioremediation (Aerobic) | Degradation of the resulting lower chlorinated congeners. | Reduces overall remediation time and enhances the extent of degradation. |

| Biosurfactants | Increase the bioavailability of the contaminant. | Improves contact between nZVI/microbes and the target compound. |

This table outlines the synergistic potential of combining chemical and biological remediation methods for highly chlorinated PCBs.

Integration of Physical, Chemical, and Biological Methods

For particularly complex sites, a three-pronged approach integrating physical, chemical, and biological methods may be necessary. This can involve an initial physical separation or mobilization step, followed by chemical and/or biological degradation.

Soil Washing and Thermal Desorption: These physical methods can be used to either wash the contaminants from the soil using a liquid solution (often containing surfactants) or to heat the soil to volatilize the PCBs for collection and treatment. epa.gov The resulting concentrated PCB waste can then be more efficiently treated by chemical or biological means.

Phytoremediation with Soil Amendments: Phytoremediation, the use of plants to clean up contaminated environments, can be enhanced by the addition of soil amendments like biochar. researchgate.netfrontiersin.org Biochar can improve soil properties, which benefits plant growth and microbial activity, and can also adsorb PCBs, potentially altering their bioavailability for degradation by plant-associated microbes. researchgate.netfrontiersin.org While phytoremediation is generally more effective for lower-chlorinated PCBs, the synergistic relationship between plants, microbes, and soil amendments holds potential for the long-term management of sites with low to moderate levels of contamination.

The selection of an appropriate integrated remediation strategy depends on a thorough site characterization, including the concentration and weathering state of this compound, soil type, hydrogeology, and the presence of co-contaminants. Case studies on various PCB-contaminated sites demonstrate that these integrated approaches often provide a more robust and effective solution than relying on a single technology. everflowglobal.comregenesis.comepa.govclu-in.orgepa.gov

Structure Activity Relationships and Molecular Interactions of 2,2 ,3,3 ,4,5 ,6 Heptachlorobiphenyl

Correlating Molecular Structure with Environmental Persistence

The environmental persistence of a PCB congener is intrinsically linked to its molecular structure, particularly the degree and pattern of chlorination. Polychlorinated biphenyls are known for their chemical stability and low reactivity, which made them suitable for various industrial applications but also renders them resistant to degradation in the environment. researchgate.net The high number of chlorine atoms in 2,2',3,3',4,5',6-Heptachlorobiphenyl contributes significantly to its recalcitrance.

The degradation of PCBs in the environment is a slow process, with estimated half-lives ranging from years to decades depending on the congener and environmental conditions. wikipedia.org Highly chlorinated PCBs, such as heptachlorobiphenyls, are particularly resistant to aerobic degradation. epa.gov The chlorine atoms shield the biphenyl (B1667301) rings from enzymatic attack by microorganisms. Reductive dechlorination, an anaerobic process where microorganisms remove chlorine atoms, is a key first step in the breakdown of highly chlorinated congeners. wikipedia.orgresearchgate.net However, even this process is slow.

Field study data provides specific insights into the persistence of PCB 187. In a five-year study of sludge-amended farmland, this compound demonstrated a half-life of 3.92 years in soil, while many other heptachlorobiphenyl isomers remained stable over the entire five-year period. epa.gov This indicates a high degree of persistence in terrestrial environments. In aquatic systems, heptachlorobiphenyls are expected to adsorb strongly to sediment and particulate matter, where they can persist for long durations. epa.gov

| Environmental Compartment | Estimated Half-Life for this compound | Reference |

|---|---|---|

| Soil | 3.92 years | epa.gov |

| Aerobic Water | >56 days (by analogy to Aroclor 1254) | epa.gov |

| Air | 19 to 191 days (estimated, by analogy) | epa.gov |

Relationship between Congener Structure and Bioaccumulation Potential

Bioaccumulation is the process where a chemical's concentration in an organism exceeds that in the surrounding environment, through all exposure routes including water, food, and sediment. epa.gov For PCBs, the potential for a congener to bioaccumulate is strongly correlated with its lipophilicity (tendency to dissolve in fats) and its resistance to metabolic breakdown. Both of these properties are dictated by the congener's molecular structure.

The bioconcentration factor (BCF) and bioaccumulation factor (BAF) are key metrics used to quantify this potential. epa.govnih.gov Highly chlorinated PCBs, like this compound, are very lipophilic and partition readily from water into the fatty tissues of aquatic organisms. clu-in.org Once absorbed, their resistance to metabolism allows them to persist and accumulate. Studies have shown a clear trend where fish accumulate PCBs with a higher number of chlorine atoms, due to their enhanced resistance to decomposition and metabolism. discoveryjournals.org

Quantitative structure-activity relationship (QSAR) models are used to predict the bioaccumulation potential of chemicals based on their structure. For PCB 187, a logKow (octanol-water partition coefficient), a key predictor of bioaccumulation, has been reported as 6.953. nih.gov Chemicals with high logKow values are generally considered to have a high potential for bioaccumulation. tandfonline.com

| Congener | PCB No. | logKow (Experimental) | logKow (Predicted) | Reference |

|---|---|---|---|---|

| 2,2',3,4',5,5',6-Heptachlorobiphenyl | 187 | 6.953 | 6.501 | nih.gov |

Stereochemical Aspects of Heptachlorobiphenyl Behavior in Biological Systems

Certain PCB congeners that have at least three chlorine substitutions in the ortho positions and have different substitution patterns on the two phenyl rings are chiral. This means they lack a plane of symmetry and can exist as two non-superimposable mirror images called atropisomers or enantiomers. This compound fits this structural requirement and is therefore a chiral compound.

In the environment, chiral PCBs are typically present as a 50:50 (racemic) mixture of their two atropisomers. nih.gov However, within biological systems, enzymatic processes can be stereoselective, meaning they preferentially interact with or metabolize one atropisomer over the other. This can lead to an unequal accumulation of the two atropisomers in an organism. nih.gov

Studies on the structurally similar chiral heptachlorobiphenyl, PCB 183 (2,2',3,4,4',5',6-Heptachlorobiphenyl), have demonstrated this phenomenon. Research showed that the human CYP2B6 enzyme preferentially metabolizes one of the PCB 183 atropisomers. nih.gov Molecular docking studies revealed that this preference was due to a better fit of one atropisomer within the enzyme's binding cavity, allowing for more stable accommodation without steric hindrance. nih.gov This enantioselective metabolism is a critical aspect of understanding the biological behavior of chiral PCBs like PCB 187, as the two atropisomers could have different biological activities and persistence within an organism.

Q & A

Q. What are the key physicochemical properties of 2,2',3,3',4,5',6-Heptachlorobiphenyl, and how do they influence its environmental persistence?

- Answer : The compound has a high logP value (7.44–7.56), indicating significant hydrophobicity and potential for bioaccumulation in lipid-rich tissues . Its Henry’s Law coefficient (5.40 Pa·m³/mol) suggests moderate volatility, favoring partitioning into air or sediment depending on environmental conditions . The pKa (unreported in evidence but inferred from similar PCBs) likely ranges between 4.46–8.7, influencing solubility and reactivity in aqueous systems . Methodologically, logP and Henry’s coefficients are determined via high-resolution gas chromatography (HRGC) and octanol-water partitioning experiments .

Q. How is this compound identified and quantified in environmental samples?

- Answer : The congener (PCB 175 or PCB 171, depending on nomenclature ) is analyzed using HRGC/HRMS with m/z qualifiers 394, 396, and 324 for detection . Solid-phase microextraction (SPME) coupled with GC-MS is recommended for seawater analysis, achieving detection limits as low as 374 pg/L . Standard solutions (e.g., 100 µg/mL in hexane) are used for calibration .

Q. What are the primary metabolic pathways of this congener in mammalian systems?

- Answer : Cytochrome P450 enzymes, particularly CYP1A2 and CYP3A, mediate its oxidation into hydroxylated metabolites. Enantioselective metabolism has been observed in human liver microsomes, with atropisomer-specific activity influencing neurotoxicity . Non-monotonic dose-response relationships in enzyme induction (e.g., CYP1A2) complicate mechanistic studies .

Advanced Research Questions

Q. How does the chiral structure of this compound affect its toxicokinetics and metabolite formation?

- Answer : The compound exhibits axial chirality due to restricted rotation between chlorinated rings. Atropselective metabolism by CYP enzymes results in enantiomerically enriched hydroxylated metabolites, as demonstrated in HepG2 cell cultures . Chiral separation techniques (e.g., chiral HPLC or GC columns) are critical for resolving enantiomers and assessing their differential toxicity .

Q. What experimental designs address contradictions in reported bioaccumulation factors (BAFs) across studies?

- Answer : Variability arises from differences in lipid content of test organisms, temperature, and exposure duration. Controlled mesocosm studies with standardized lipid normalization (e.g., using lipid-adjusted BAFs) and isotopic tracing (e.g., -labeled congener) can reconcile discrepancies . Concurrent measurement of logKow and membrane permeability improves predictive modeling .

Q. How do co-contaminants influence the degradation kinetics of this congener in soil systems?

- Answer : Co-exposure with dioxins or other PCBs may alter redox conditions or microbial activity. Anaerobic dechlorination experiments using sediment microcosms show that sulfur-reducing bacteria enhance reductive dechlorination rates. GC-MS with isotopic dilution (e.g., -labeled internal standards) quantifies degradation intermediates .

Q. What are the limitations of current QSAR models for predicting the neurotoxicity of hydroxylated metabolites?

- Answer : Existing models often neglect stereochemical effects and phase II metabolism (e.g., glucuronidation). Advanced molecular dynamics simulations combined with in vitro neurotoxicity assays (e.g., SH-SY5Y cell lines) improve predictions by incorporating metabolite-protein binding affinities .

Data and Methodological Challenges

Q. Why do solubility values for this congener vary across literature sources?

- Answer : Reported aqueous solubility (e.g., ~20 µg/L) depends on temperature, pH, and organic matter content. The compound’s high melting point (395.33°C) and crystalline structure further complicate measurements. Reverse-phase HPLC with supersaturated solutions provides more reliable data than shake-flask methods .

Q. How can researchers resolve discrepancies in congener-specific nomenclature (e.g., PCB 171 vs. PCB 175)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.